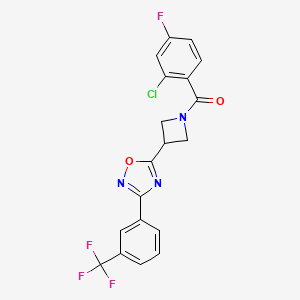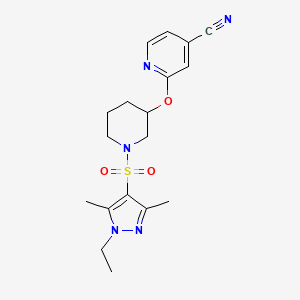
2-((1-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . The pyrazole ring is substituted with an ethyl group and two methyl groups . The molecule also contains a piperidine ring, which is a six-membered ring with one nitrogen atom . The piperidine ring is substituted with a sulfonyl group . The molecule also contains an isonicotinonitrile group .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the sulfonyl group could potentially make the compound somewhat soluble in water, while the presence of the pyrazole and piperidine rings could potentially make it soluble in organic solvents .Applications De Recherche Scientifique
Synthesis and Characterization
Research into compounds with similar structural features often involves the synthesis and characterization of novel derivatives with potential biological or chemical activity. For example, studies have shown the synthesis of novel isoxazolines and isoxazoles derivatives through [3+2] cycloaddition, involving compounds with pyrazole rings and exhibiting significant synthetic interest due to their potential biological activities (Rahmouni et al., 2014). These synthetic pathways highlight the versatility of pyrazole derivatives in chemical synthesis, suggesting that similar methodologies could be applicable in the synthesis of the compound .
Catalytic Applications
Compounds incorporating pyrazole structures or related heterocycles have been examined for their catalytic capabilities. For instance, magnetically separable graphene oxide anchored sulfonic acid demonstrated high catalytic activity in the synthesis of pyrazolo[3,4-b]pyridine-5-carbonitriles, showcasing the integration of pyrazole derivatives in catalysis (Zhang et al., 2016). This application underscores the potential of the compound to serve as a catalyst in organic synthesis or other chemical reactions, given its structural complexity and potential reactive sites.
Biological Activities
The structural motifs present in compounds similar to "2-((1-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile" have been explored for various biological activities. For example, derivatives of 1,3,4-oxadiazole, a heterocycle related to the pyrazole and isoxazole rings, have been synthesized and screened for their antibacterial activity, showing moderate to significant effects against different bacterial strains (Khalid et al., 2016). This indicates the potential research interest in evaluating the compound for antimicrobial properties or other pharmacological activities.
Anticancer Evaluation
Moreover, compounds featuring pyrazole and related heterocycles have been assessed for their anticancer potential. Studies have demonstrated the evaluation of di- and trifunctional substituted 1,3-thiazoles, containing pyrazole substituents, for their anticancer activity across a range of cancer cell lines, revealing promising leads for further drug development (Turov, 2020). These findings suggest avenues for the investigation of the compound within oncological research, potentially contributing to the development of new anticancer agents.
Propriétés
IUPAC Name |
2-[1-(1-ethyl-3,5-dimethylpyrazol-4-yl)sulfonylpiperidin-3-yl]oxypyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S/c1-4-23-14(3)18(13(2)21-23)27(24,25)22-9-5-6-16(12-22)26-17-10-15(11-19)7-8-20-17/h7-8,10,16H,4-6,9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKXXGRKKLHLDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)N2CCCC(C2)OC3=NC=CC(=C3)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[(Z)-2-Cyano-3-(4-pyrrolidin-1-ylphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2809593.png)
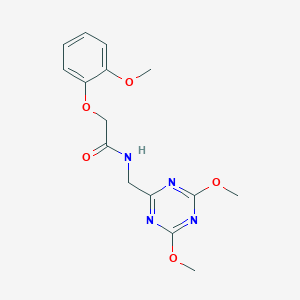

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2809601.png)
![Tert-butyl (1S,5S,6R)-6-amino-3-azabicyclo[3.2.1]octane-3-carboxylate;hydrochloride](/img/structure/B2809603.png)
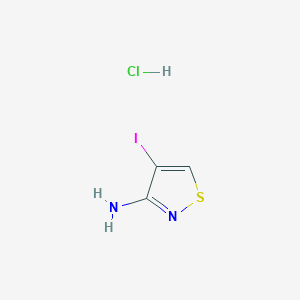
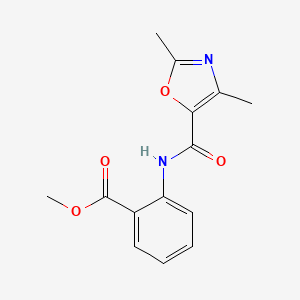

![8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione](/img/structure/B2809609.png)
![N-(3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2809610.png)
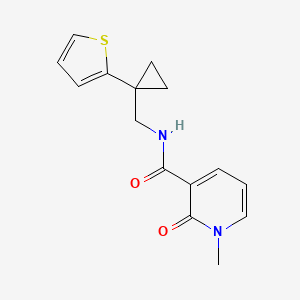
![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B2809612.png)
![N-Cyclohexyl-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2809614.png)
